2-bromo-N-butyl-N-methylbutanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-butyl-N-methylbutanamide typically involves the bromination of N-butyl-N-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-butyl-N-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-butyl-N-methylbutanamide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products:
Substitution: N-substituted butanamides.
Reduction: N-butyl-N-methylbutanamide.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
2-Bromo-N-butyl-N-methylbutanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-butyl-N-methylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 2-Bromo-N-butylbutanamide
- 2-Bromo-N,N-diethylbutanamide
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-cyclohexylbutanamide
Comparison: 2-Bromo-N-butyl-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Biological Activity
2-Bromo-N-butyl-N-methylbutanamide is a brominated amide compound with the molecular formula CHBrNO and a molecular weight of approximately 236.15 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with biomolecules.
- Molecular Formula : CHBrNO
- Molecular Weight : 236.15 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 268.5 ± 23.0 °C at 760 mmHg
- Flash Point : 116.2 ± 22.6 °C
- LogP : 2.42
The biological activity of this compound primarily involves its ability to interact with various enzymes and proteins, influencing their functional activity. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to diverse biological effects.
Enzyme Interaction
Research indicates that this compound can affect enzyme activities through:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, altering the enzyme's active site.
- Protein Binding : The compound may bind to specific proteins, modifying their functions and potentially leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
- Anti-inflammatory Effects : In vitro studies have indicated that brominated amides can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
- Neuroprotective Potential : Some research has explored the neuroprotective effects of brominated compounds, indicating that they may help in conditions like neurodegeneration by interacting with neurotransmitter systems.
Summary of Research Applications
Application Area | Description |
---|---|
Chemistry | Used as an intermediate for synthesizing complex organic molecules. |
Biology | Investigated for biochemical assays involving protein interactions. |
Medicine | Explored for potential therapeutic applications in drug development. |
Industry | Utilized in the production of specialty chemicals and materials. |
Future Directions
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:
- Detailed studies on its interaction with specific molecular targets.
- Investigation into its pharmacokinetics and bioavailability.
- Exploration of its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
2-bromo-N-butyl-N-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIJOPYLMDURBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295891 | |
Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-23-5 | |
Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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